molecular formula C18H34O3 B580873 10,12-Hexadecadien-1-ol, acetate, (Z,E)- CAS No. 63025-06-9

10,12-Hexadecadien-1-ol, acetate, (Z,E)-

Cat. No.: B580873
CAS No.: 63025-06-9
M. Wt: 298.467
InChI Key: FPQSMWLIDGYVIN-UHFFFAOYSA-N
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Description

10,12-Hexadecadien-1-ol, acetate, (Z,E)- (C₁₈H₃₂O₂; molecular weight: 280.45 g/mol) is a fatty acid ester characterized by a 16-carbon chain with conjugated double bonds at positions 10 and 12 in (Z,E)-configuration and an acetylated hydroxyl group at the terminal position. It is naturally found in plants such as Benincasa hispida (ash gourd) and Cucurbita moschata (pumpkin), where it contributes to prostaglandin biosynthesis . Structurally, it is closely related to insect pheromones, particularly bombykol, the sex pheromone of the silkworm moth Bombyx mori .

Properties

IUPAC Name

acetic acid;hexadeca-10,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h4-7,17H,2-3,8-16H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQSMWLIDGYVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCCO.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10803948
Record name Acetic acid--hexadeca-10,12-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63025-06-9
Record name Acetic acid--hexadeca-10,12-dien-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10803948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis begins with a hydroxy-terminated α-olefin, such as 10-undecen-1-ol. Esterification with acetic acid in the presence of sulfuric acid (1 drop, 0.1 mmol) at 60°C for 2 hours yields 10-undecen-1-yl acetate (10-HAc) with 98% efficiency. The reaction is quenched with sodium carbonate, and the product is extracted using ethyl acetate, washed with brine, and dried over magnesium sulfate ():

10-undecen-1-ol+CH3COOHH2SO4,60C10-HAc+H2O\text{10-undecen-1-ol} + \text{CH}3\text{COOH} \xrightarrow{\text{H}2\text{SO}4, 60^\circ\text{C}} \text{10-HAc} + \text{H}2\text{O}

Cross-Metathesis with Acrolein

The key step involves cross-metathesis of 10-HAc with acrolein using a styrenyl ether-functionalized ruthenium catalyst (M71-SIPr). Under argon at 40°C for 16 hours, this reaction achieves a 92% conversion rate, significantly higher than traditional Grubbs catalysts. The catalyst’s electron-withdrawing groups enhance selectivity for the (Z,E)-isomer ():

10-HAc+CH2=CHCHOM71-SIPr(Z,E)-10,12-hexadecadienal+byproducts\text{10-HAc} + \text{CH}_2=\text{CHCHO} \xrightarrow{\text{M71-SIPr}} \text{(Z,E)-10,12-hexadecadienal} + \text{byproducts}

Reduction and Acetylation

The resulting aldehyde is reduced to the corresponding alcohol using sodium borohydride, followed by acetylation with acetic anhydride. Purification via silica gel chromatography (cyclohexane/ethyl acetate, 9:1) yields the final product in 85% purity.

Academic Laboratory Methods

Zinc-Mediated Reductive Coupling

A USDA-developed method () employs zinc dust (11.16 g) and copper(I) iodide (0.5 g) in methanol to reduce alkynols to (Z,E)-dienols. For example, (E)-10-hexadecen-12-yn-1-ol undergoes partial hydrogenation under nitrogen to form (Z,E)-10,12-hexadecadien-1-ol with 90% yield. The product is acetylated using acetyl chloride in pyridine, achieving 98% stereochemical purity after silver nitrate-impregnated silica chromatography ():

AlkynolZn/Cu/Ag, MeOH(Z,E)-dienolAcCl, Py(Z,E)-10,12-hexadecadien-1-ol acetate\text{Alkynol} \xrightarrow{\text{Zn/Cu/Ag, MeOH}} \text{(Z,E)-dienol} \xrightarrow{\text{AcCl, Py}} \text{(Z,E)-10,12-hexadecadien-1-ol acetate}

Table 1: Key Reaction Parameters for Zinc-Mediated Synthesis

ParameterValue
Temperature25°C
Reaction Time4 hours
SolventMethanol
CatalystZn/Cu/Ag (1:0.045:0.02)
Yield90%

Wittig Reaction with Protected Alcohols

An alternative approach from academic literature () utilizes Wittig reagents to install the diene system. (Z,E)-5,7-Dodecadienal is synthesized via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC), followed by a Wittig reaction with hexadecanyl triphenylphosphonium bromide. The intermediate aldehyde is reduced and acetylated to yield the target compound with 75% overall efficiency ().

Comparative Analysis of Methods

Efficiency and Scalability

  • Industrial Method : Higher throughput (85% yield) but requires specialized catalysts.

  • Academic Methods : Suitable for small-scale production (90% yield) but involve multi-step purifications.

Stereochemical Control

  • Metathesis catalysts with electron-withdrawing ligands () favor (Z,E)-isomer formation (>95% selectivity).

  • Zinc-mediated reductions () achieve 97% purity but require silver nitrate chromatography for final purification.

Critical Challenges and Solutions

Byproduct Formation

Cross-metathesis often generates (E,E)-isomers as byproducts. Using polar solvents (e.g., dichloromethane) and low temperatures (40°C) minimizes undesired pathways ().

Purification Strategies

  • Chromatography : Silica gel with cyclohexane/ethyl acetate (7:3) resolves diastereomers ().

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates high-purity product ( ).

Chemical Reactions Analysis

10,12-Hexadecadien-1-ol, acetate, (Z,E)- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

10,12-Hexadecadien-1-ol, acetate is classified as a long-chain fatty alcohol and acetate with the molecular formula C18H32O2C_{18}H_{32}O_2 and a molecular weight of approximately 280.45 g/mol. Its structure features two double bonds located at the 10th and 12th positions of the carbon chain, contributing to its unique biological activity.

Pest Control

One of the primary applications of 10,12-Hexadecadien-1-ol, acetate is its use as a sex pheromone in pest management. It is particularly effective in attracting male moths in species such as the silk moth (Bombyx mori). The compound serves as a lure in traps for monitoring pest populations and reducing crop damage .

Case Study: Moth Attraction
In studies conducted on various moth species, including Manduca sexta, it was demonstrated that the presence of this compound significantly increased male attraction rates in controlled environments. This has implications for developing environmentally friendly pest control strategies that minimize chemical pesticide use .

Pharmaceutical Research

Recent studies have indicated potential therapeutic applications for 10,12-Hexadecadien-1-ol, acetate due to its bioactive properties. It has been identified in the context of natural product synthesis and may play a role in developing new pharmacological agents .

Case Study: Bioactive Compound Analysis
In an analysis of extracts from Benincasa hispida (white pumpkin) and Cucurbita moschata (pumpkin), 10,12-Hexadecadien-1-ol, acetate was one of the key compounds identified with notable biological activity. The extracts were evaluated for their pharmacological potential using gas chromatography-mass spectrometry techniques .

Comparative Analysis of Isomers

The effectiveness of 10,12-Hexadecadien-1-ol, acetate can vary significantly based on its stereochemistry. Research has shown that different geometric isomers can exhibit distinct biological activities. For instance:

Isomer TypeBiological Activity
(Z,E)High attraction rate in moths
(E,Z)Moderate attraction rate
(E,E)Low attraction rate

This table highlights the importance of stereochemistry in pheromone signaling and its implications for pest control strategies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Double Bond Positions/Configuration Natural Source Biological Role
10,12-Hexadecadien-1-ol, acetate (Z,E)- C₁₈H₃₂O₂ 280.45 Acetate ester 10Z,12E Benincasa hispida, Cucurbita moschata Prostaglandin biosynthesis
Bombykol ((E,Z)-10,12-Hexadecadien-1-ol) C₁₆H₂₈O 236.39 Alcohol 10E,12Z Bombyx mori (silkworm moth) Primary sex pheromone
Bombykal ((E,Z)-10,12-Hexadecadienal) C₁₆H₂₆O 234.38 Aldehyde 10E,12Z Bombyx mori Pheromone component
Z,Z-11,13-Hexadecadien-1-ol acetate C₁₈H₃₂O₂ 280.45 Acetate ester 11Z,13Z N/A (synthetic) Pheromone analog
(Z)-11-Octadecenyl acetate (cis-Vaccenyl acetate) C₂₀H₃₆O₂ 308.50 Acetate ester 11Z Drosophila melanogaster Aggregation pheromone
Bombykol (Alcohol Form)
  • Structural Difference : Bombykol lacks the acetyl group, making it more polar and volatile compared to the acetate form.
  • Role: Bombykol is synthesized de novo in B. mori pheromone glands via a bifunctional desaturase and fatty acyl reductase . It triggers mating behavior in male moths at picogram concentrations .
  • Contrast with Acetate: The acetate derivative likely serves as a biosynthetic precursor or stabilized storage form.
Bombykal (Aldehyde Form)
  • Functional Group Impact : The aldehyde group increases electrophilicity, enhancing receptor binding in olfactory systems.
  • Pheromone Synergy : Bombykal coexists with bombykol in B. mori but is less potent, suggesting a secondary role in pheromone blends .
Z,Z-11,13-Hexadecadien-1-ol Acetate
  • Double Bond Position: The shift to 11,13-diene alters molecular geometry, affecting receptor specificity.
cis-Vaccenyl Acetate
  • Chain Length and Saturation: With an 18-carbon chain and a single double bond, it demonstrates that minor structural changes (e.g., chain length, saturation) drastically alter ecological roles—here, mediating social behavior in fruit flies .

Quantitative Comparisons in Natural Sources

Table 2: Relative Abundance in Plant Extracts (GC-MS Data)
Compound Source Concentration (mg/g ± SD) Reference
Z,Z-10,12-Hexadecadien-1-ol acetate Benincasa hispida (methanol extract) 0.428 ± 0.012
ZZ-10,12-hexadecadien-1-ol acetate Cucurbita mochata (methanol extract) 1.727 ± 0.029
Bombykol B. mori pheromone gland Not quantified (active at ~1 pg)

Research Findings and Implications

  • Biosynthetic Pathways : The acetate form may act as a protected intermediate in lipid metabolism. In B. hispida, it correlates with prostaglandin synthesis, suggesting a role in plant defense or signaling .
  • Ecological Divergence : While bombykol and its derivatives function as pheromones in insects, the same compound in plants may serve unrelated roles, emphasizing evolutionary divergence in lipid utilization.
  • Synthetic Applications : Structural analogs like Z,Z-11,13-Hexadecadien-1-ol acetate are used in pheromone-based pest control, demonstrating the tunability of double bond positions for species-specific activity .

Biological Activity

10,12-Hexadecadien-1-ol, acetate, (Z,E)- is a long-chain fatty alcohol and acetate that has garnered attention for its biological activities, particularly in the field of pheromone signaling in insects. This compound, with the molecular formula C18H32O2 and a molecular weight of 280.4455, plays a significant role in chemical communication among various insect species, especially moths.

The compound is characterized by its unique structural features, which include two double bonds and an acetate group. These features are critical to its biological function as a pheromone. The synthesis of 10,12-Hexadecadien-1-ol, acetate can be achieved through various methods involving long-chain alkenes or alcohols, often utilizing catalysts to enhance yield and purity.

As a pheromone, 10,12-Hexadecadien-1-ol, acetate interacts with olfactory receptors in insects. This interaction triggers specific behavioral responses essential for mating and reproduction. The stereochemistry of the compound is crucial; variations can significantly alter its biological activity .

Biological Activities

Research has highlighted several biological activities associated with 10,12-Hexadecadien-1-ol, acetate:

  • Pheromone Activity : It is primarily recognized as a sex pheromone in species such as the silk moth (Bombyx mori), facilitating mate attraction .
  • Insect Behavior Modification : Studies have shown that this compound can influence mating behaviors and other reproductive activities in insects .
  • Potential Therapeutic Applications : Ongoing research is exploring its potential as a precursor for bioactive molecules that may have medicinal applications .

Study on Pheromone Efficacy

A study conducted on Bombyx mori demonstrated that 10,12-Hexadecadien-1-ol, acetate effectively attracted male moths at concentrations as low as 10310^{-3} µg/mL. The compound's structural integrity was essential for its pheromonal activity, with specific configurations yielding higher attraction rates .

Comparative Analysis with Other Compounds

A comparative analysis involving similar compounds revealed that 10,12-Hexadecadien-1-ol (non-acetate version) exhibited reduced efficacy in attracting male moths compared to its acetate derivative. This highlights the importance of the acetate group in enhancing biological activity .

Table 1: Biological Activity Comparison of Hexadecadienyl Compounds

CompoundMolecular FormulaPheromone ActivityEfficacy (µg/mL)
10,12-Hexadecadien-1-ol, acetateC18H32O2Yes10310^{-3}
10,12-Hexadecadien-1-olC16H30OLimited10210^{-2}
Z,Z-10,12-Hexadecadien-1-ol acetateC18H32O2Yes5×1045\times 10^{-4}

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling (Z,E)-10,12-Hexadecadien-1-ol acetate in laboratory settings?

  • Methodological Answer : Follow GHS 1.0 guidelines for storage and handling. Avoid contact with oxidizers (e.g., peroxides, chlorates) due to incompatibility risks . Use adsorbent materials (e.g., diatomite) for spill containment, and wear PPE including nitrile gloves, lab coats, and safety goggles. Ventilate areas after spills and dispose of contaminated materials in sealed containers . Stability is maintained under ambient conditions (20–25°C), but prolonged exposure to light or heat should be avoided .

Q. Which analytical methods are validated for quantifying (Z,E)-10,12-Hexadecadien-1-ol acetate in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For example, retention indices (RI) and electron ionization (EI) spectra can confirm structural identity. In pheromone gland studies, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility for GC-MS analysis . Calibration curves using synthetic standards (purity >95%) are critical for accurate quantification .

Q. How is this compound biosynthesized in Bombyx mori pheromone glands?

  • Methodological Answer : Biosynthesis involves a bifunctional Δ10,12-desaturase (Bmpgdesat1) converting palmitate to (E,Z)-10,12-hexadecadienoic acid, followed by reduction via a fatty acyl reductase (pgFAR) to form the alcohol intermediate. Acetylation by an acetyltransferase completes the acetate ester . Isotopic labeling (e.g., ¹³C-glucose) can track precursor incorporation in in vitro enzyme assays .

Advanced Research Questions

Q. What experimental models beyond Bombyx mori are used to study the ecological role of this pheromone?

  • Methodological Answer : Drosophila melanogaster antennal neurons (e.g., AB4a sensilla) are engineered to express B. mori olfactory receptors for electrophysiological studies. Dose-response assays using synthetic bombykol (0.1–100 ng/µL) quantify receptor sensitivity . Robotic platforms with tethered silkmoths evaluate odor-tracking behavior, requiring contamination-free environments to avoid false positives .

Q. How do genetic polymorphisms in desaturases affect stereochemical purity of synthesized (Z,E)-10,12-Hexadecadien-1-ol acetate?

  • Methodological Answer : Site-directed mutagenesis of Bmpgdesat1 alters substrate specificity. For example, mutations at F313L reduce Δ12-desaturation efficiency, leading to unwanted (Z,Z)-isomers. Chiral-phase GC or circular dichroism spectroscopy validates stereochemical purity . Kinetic studies (e.g., Michaelis-Menten parameters) compare wild-type and mutant enzymes .

Q. What are the challenges in maintaining compound stability during long-term behavioral assays?

  • Methodological Answer : Degradation occurs via oxidation or hydrolysis. Store solutions in amber vials under argon at −20°C. Add antioxidants (e.g., BHT at 0.01% w/v) to hexane stock solutions. Periodic GC-MS checks every 48 hours monitor degradation . For field assays, slow-release dispensers (e.g., rubber septa) maintain consistent emission rates .

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